5-((t-Butyldimethylsilyloxy)methyl)thiazole
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Overview
Description
5-((t-Butyldimethylsilyloxy)methyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the t-butyldimethylsilyloxy group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((t-Butyldimethylsilyloxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a t-butyldimethylsilyloxy methylating agent. One common method is the reaction of 2-(methoxymethyl)thiazole with t-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-((t-Butyldimethylsilyloxy)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-((t-Butyldimethylsilyloxy)methyl)thiazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have been studied for their antimicrobial and antifungal properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((t-Butyldimethylsilyloxy)methyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. Additionally, the t-butyldimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)thiazole: Lacks the t-butyldimethylsilyloxy group, making it less stable and reactive.
5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol: A more complex derivative with additional functional groups.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Contains different substituents on the thiazole ring, leading to different biological activities.
Uniqueness
The presence of the t-butyldimethylsilyloxy group in 5-((t-Butyldimethylsilyloxy)methyl)thiazole enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. This unique feature distinguishes it from other thiazole derivatives and contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl-dimethyl-(1,3-thiazol-5-ylmethoxy)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-7-9-6-11-8-13-9/h6,8H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVANJLEHVHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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